potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide
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Overview
Description
Potassium (4-methoxycarbonylphenyl)trifluoroborate, identified by the PubChem potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide, is a chemical compound with the molecular formula C8H7BF3KO2 and a molecular weight of 242.04 g/mol . This compound is primarily used in research and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-methoxycarbonylphenyl)trifluoroborate typically involves the reaction of 4-methoxycarbonylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
While specific industrial production methods for Potassium (4-methoxycarbonylphenyl)trifluoroborate are not widely documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-methoxycarbonylphenyl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an organic solvent like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Potassium (4-methoxycarbonylphenyl)trifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium (4-methoxycarbonylphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura coupling reactions. This transfer facilitates the formation of a new carbon-carbon bond between the aryl group of the trifluoroborate and an aryl halide. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-carboxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
Uniqueness
Potassium (4-methoxycarbonylphenyl)trifluoroborate is unique due to its methoxycarbonyl group, which provides distinct reactivity and properties compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the methoxycarbonyl group can participate in further chemical transformations .
Properties
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSKWRPRJKKAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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